Technical Whitepaper: Optimized Synthetic Pathways for Methyl 2-bromo-4-nitrobenzoate
Executive Summary Methyl 2-bromo-4-nitrobenzoate is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, particularly quinazolinones and benzimidazoles used in kinase inhibition and anticanc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-bromo-4-nitrobenzoate is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, particularly quinazolinones and benzimidazoles used in kinase inhibition and anticancer research.
This guide addresses the primary synthetic challenge: Regioselectivity. Direct nitration of methyl 2-bromobenzoate yields the unwanted 5-nitro isomer due to the directing effects of the ester (meta) and bromine (ortho/para) groups. Therefore, this whitepaper details two authoritative routes:
The "Total Synthesis" Route: Starting from 4-nitrotoluene to guarantee correct nitro positioning.
The Direct Esterification Route: A robust protocol for converting the commercially available 2-bromo-4-nitrobenzoic acid into the ester.
Retrosynthetic Analysis & Regioselectivity Logic
To understand the necessity of the proposed workflows, one must analyze the failure mode of the "obvious" route (direct nitration).
The Trap: Nitration of methyl 2-bromobenzoate.
The ester group (
) is a strong electron-withdrawing group (EWG), directing incoming electrophiles to the meta position (Position 3 or 5).
The bromine atom (
) is weakly deactivating but an ortho/para director.
Result: The cooperative directing effects favor Position 5 (meta to ester, para to Br). The desired Position 4 is sterically crowded and electronically disfavored.
The Solution: Introduce the nitro group before the carboxylate is formed, or utilize a precursor where the nitrogen is already fixed in the para position relative to the carbon scaffold (e.g., 4-nitrotoluene).
Figure 1: Retrosynthetic logic tree highlighting the regioselectivity constraints.
Pathway A: The "Total Synthesis" (From 4-Nitrotoluene)
This route is preferred when raw material costs must be minimized or when the carboxylic acid intermediate is not commercially available.
Step 1: Bromination[1][2]
Reagents: 4-Nitrotoluene, Bromine (
), Iron powder (Fe) or .
Mechanism: Electrophilic Aromatic Substitution.[1][2] The methyl group directs ortho, while the nitro group directs meta. Both effects synergize to direct bromine to position 2.
Key Insight: Regioselectivity is high (>95%) because the position ortho to the nitro group is sterically hindered and electronically deactivated.
Step 2: Oxidation
Reagents:
, Pyridine/Water, reflux.
Protocol:
Dissolve 2-bromo-4-nitrotoluene in a pyridine/water mixture (2:1).
Heat to 70°C.
Add
(6 equiv.) batchwise over 1 hour.
Reflux for 5–8 hours.
Workup (Critical): Filter
while hot. Acidify filtrate with HCl to pH < 2. The product precipitates.
Yield: Typically 65–75%.
Pathway B: Direct Esterification (Recommended Protocol)
This is the standard laboratory method if 2-bromo-4-nitrobenzoic acid is available. It utilizes Thionyl Chloride (
) to generate the acid chloride in situ, which is far more reactive than the carboxylic acid, ensuring complete conversion even with the electron-withdrawing nitro group present.
Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend 2-bromo-4-nitrobenzoic acid in anhydrous Methanol (approx. 15 mL per gram of acid). Note: Some protocols use neat SOCl2 first, but the in-situ method in MeOH is safer for small scale.
Alternative (High Yield): Suspend acid in neat
(5 equiv) with cat. DMF. Reflux until clear (formation of acid chloride). Evaporate excess to dryness. Redissolve residue in anhydrous DCM and add Methanol.
Addition: If using the methanol suspension method, cool to 0°C. Add
dropwise. (Caution: Exothermic, HCl gas evolution).
Reaction: Heat the mixture to reflux (approx. 65°C) for 12–16 hours.
Monitoring: Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a less polar ester spot (
Nitro Compounds: Although this specific ester is stable, nitroaromatics can be energetic. Avoid heating dry solids to decomposition.
Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and
. Perform all operations in a fume hood.
Skin Sensitization: Methyl esters of halobenzoic acids are potent alkylating agents and skin sensitizers. Wear double nitrile gloves.
References
Preparation of 2-bromo-4-nitrobenzoic acid: Qian, Y., et al. (1999). Bioorganic & Medicinal Chemistry, 7(12), 3011-3024.
General Esterification Protocol (SOCl2/MeOH): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard textbook reference for Acid Chloride mechanism).
Regioselectivity of Nitration: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Synthesis of Methyl 2-bromo-4-nitrobenzoate (Specific Protocol): University of Otago, Thesis Archive. Exploiting the Reactivity of Azaquinone Methide Intermediates. (2024).
Methyl 2-Bromo-4-Nitrobenzoate: A Strategic Scaffold in Medicinal Chemistry
This technical guide details the chemical properties, synthesis, and applications of methyl 2-bromo-4-nitrobenzoate, structured for researchers and drug development professionals. Executive Summary Methyl 2-bromo-4-nitro...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical properties, synthesis, and applications of methyl 2-bromo-4-nitrobenzoate, structured for researchers and drug development professionals.
Executive Summary
Methyl 2-bromo-4-nitrobenzoate (CAS: 100959-22-6) is a high-value halogenated nitroaromatic ester used primarily as a regioselective building block in the synthesis of complex pharmaceutical agents.[1] Its core utility lies in its orthogonal reactivity: the bromine atom serves as a handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the nitro group offers a latent aniline functionality via reduction, and the ester provides an electrophilic site for acylation or heterocycle formation. This guide dissects its physicochemical profile, validated synthesis protocols, and role in modern drug discovery.
Physicochemical Profile
The physical data below represents high-purity material (>98% GC). Researchers should note that commercial samples often exhibit a melting point depression due to isomeric impurities (e.g., methyl 4-bromo-2-nitrobenzoate).
Property
Value / Description
Note
CAS Number
100959-22-6
Unique Identifier
Molecular Formula
C₈H₆BrNO₄
Molecular Weight
260.04 g/mol
Appearance
Light yellow to green crystalline powder
Color deepens with nitro-impurities
Melting Point
82.0 – 86.0 °C
High-purity range (TCI data) [1]
Boiling Point
~330 °C (predicted)
Decomposes before boiling at atm pressure
Solubility
Soluble in EtOAc, DCM, MeOH, DMSO
Insoluble in water
pKa (Acid)
N/A (Ester)
Precursor acid pKa ≈ 2.5
Validated Synthesis Methodologies
Retrosynthetic Logic
The most robust synthesis avoids direct nitration of methyl 2-bromobenzoate, which yields a mixture of isomers difficult to separate. Instead, the preferred route proceeds via the oxidation of 2-bromo-4-nitrotoluene followed by esterification. This ensures regiochemical integrity.
Step-by-Step Protocol
Step 1: Oxidation of 2-Bromo-4-nitrotoluene
Reagents: KMnO₄, Pyridine/Water (2:1), 70°C.
Procedure:
Dissolve 2-bromo-4-nitrotoluene (20 mmol) in pyridine/water.
Add KMnO₄ (6 equiv) batchwise over 40 min to control exotherm.
Reflux for 8 hours.
Filter hot to remove MnO₂. Acidify filtrate (HCl, pH < 2) to precipitate 2-bromo-4-nitrobenzoic acid.
Yield: ~65-70%.
Step 2: Fisher Esterification (The Target Synthesis)
Reagents: Methanol (solvent/reactant), Thionyl Chloride (SOCl₂) or H₂SO₄.
Rationale: SOCl₂ is preferred over H₂SO₄ for easier workup and higher conversion, as it generates HCl in situ and scavenges water.
Protocol:
Suspend 2-bromo-4-nitrobenzoic acid (10 g) in anhydrous MeOH (50 mL).
Cool to 0°C. Dropwise add SOCl₂ (1.5 equiv) to control HCl gas evolution.
Heat to reflux for 6–8 hours. Monitor by TLC (EtOAc/Hexane 3:7).
Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.
Dry (MgSO₄) and concentrate to yield methyl 2-bromo-4-nitrobenzoate.
Purification: Recrystallization from MeOH/Water if MP < 82°C.
Synthesis Workflow Diagram
Figure 1: Two-step regioselective synthesis from commercially available nitrotoluene precursor.
Reactivity & Chemical Biology Applications
Methyl 2-bromo-4-nitrobenzoate acts as a "linchpin" scaffold. Its three functional groups allow for sequential, orthogonal functionalization.
Insight: The electron-withdrawing nitro and ester groups at para- and ortho- positions activate the C-Br bond for oxidative addition, making this substrate highly reactive even with mild catalysts [2].
Utility: Conversion to hydroxamic acids or amides, often used in HDAC inhibitor design.
Reactivity Pathway Diagram
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromine, nitro, and ester groups.
Medicinal Chemistry Applications
Oncology: Menin-MLL Inhibition
Methyl 2-bromo-4-nitrobenzoate is a documented intermediate in the synthesis of Exo-aza spiro inhibitors , which target the Menin-MLL protein-protein interaction. This interaction is a critical driver in certain acute leukemias.
Mechanism: The scaffold is coupled via Suzuki reaction to introduce a solubilizing tail, followed by nitro reduction and cyclization to form the spiro-core [2].
Antibacterial Agents
Derivatives synthesized from the reduced aniline form (methyl 4-amino-2-bromobenzoate) are explored as gyrase B inhibitors. The bromine atom often occupies a hydrophobic pocket in the enzyme active site, enhancing binding affinity.
Storage: Keep in a cool (2-8°C), dry place. Light sensitive (store in amber vials).
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (nitrogen oxides and hydrogen bromide are evolved).
References
Tokyo Chemical Industry (TCI). Product Specification: Methyl 2-Bromo-4-nitrobenzoate (M2123).[6] Retrieved from .
Ren, F., et al. (2022). Exo-aza spiro inhibitors of menin-MLL interaction. U.S. Patent No. 11,396,517. Washington, DC: U.S. Patent and Trademark Office. Link
Ambeed. Safety Data Sheet & Synthesis: Methyl 2-bromo-4-nitrobenzoate. Retrieved from .
Qian, Y., et al. (1999). Synthesis of 2-bromo-4-nitrobenzoic acid via oxidation. Bioorganic & Medicinal Chemistry, 7(12), 3011-3024.
CAS Number: 100959-22-6 Document Type: Technical Monograph Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary Methyl 2-bromo-4-nitrobenzoate is a high-value, bifunctio...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 100959-22-6
Document Type: Technical Monograph
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Methyl 2-bromo-4-nitrobenzoate is a high-value, bifunctionalized aromatic scaffold widely utilized in the synthesis of pharmaceutical intermediates. Distinguished by its orthogonal reactivity, the compound features an electrophilic bromine at the ortho position (relative to the ester) and a reducible nitro group at the para position. This unique substitution pattern makes it an ideal "hub" molecule for divergent synthesis, particularly in the development of kinase inhibitors and biaryl-based therapeutics.
This guide provides a comprehensive technical analysis of methyl 2-bromo-4-nitrobenzoate, detailing its physicochemical profile, validated synthesis protocols, and strategic applications in modern medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The preparation of methyl 2-bromo-4-nitrobenzoate typically follows a robust two-step sequence starting from commercially available 2-bromo-4-nitrotoluene. This route ensures high regioselectivity and scalability.
Step 1: Oxidation of 2-Bromo-4-nitrotoluene
Objective: Convert the methyl group to a carboxylic acid.
Suspend 2-bromo-4-nitrobenzoic acid (1.0 eq) in anhydrous MeOH (10 vol).
Add conc. H₂SO₄ (0.1 eq) dropwise.
Reflux for 12 hours. Monitor by TLC (disappearance of acid).
Workup: Concentrate MeOH under reduced pressure. Dilute residue with EtOAc and wash with sat. NaHCO₃ (to remove unreacted acid) and brine.
Purification: Dry organic layer over Na₂SO₄ and concentrate. Recrystallize from EtOH/Hexane if necessary.
Yield: >90%.
Visual Synthesis Workflow
Figure 1: Step-wise synthesis pathway from 2-bromo-4-nitrotoluene.
Applications in Drug Discovery[9][13][14]
Methyl 2-bromo-4-nitrobenzoate serves as a critical "branch point" intermediate. Its structure allows chemists to selectively manipulate specific sites without affecting others, a strategy essential for Structure-Activity Relationship (SAR) studies.
Divergent Synthesis Strategy
The compound offers two primary vectors for diversification:
C2-Bromine Handle: susceptible to Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or alkynyl groups.[2]
C4-Nitro Group: A masked aniline. Reduction (Fe/HCl or H₂/Pd) yields the amine, which can then be acylated, sulfonated, or used in nucleophilic aromatic substitution (SNAr) if converted to a diazonium salt.
Case Study: Kinase Inhibitor Scaffolds
In the design of p38 MAP kinase or EGFR inhibitors, the biaryl core is often constructed using this scaffold.
Workflow:
Suzuki Coupling: React methyl 2-bromo-4-nitrobenzoate with an aryl boronic acid (e.g., 3-pyridylboronic acid) to install the biaryl system.
Nitro Reduction: Reduce the nitro group to an aniline.[3]
Amide Coupling: React the newly formed aniline with an acyl chloride to create the "hinge-binding" motif typical of kinase inhibitors.
Reaction Pathway Visualization
Figure 2: Divergent synthetic utility in medicinal chemistry workflows.
Handling & Safety
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Protocols:
Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust/aerosols.
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Storage: Store in a cool, dry place (2–8°C recommended) away from strong oxidizing agents and bases to prevent hydrolysis of the ester.
References
Tokyo Chemical Industry (TCI). (2024). Product Specification: Methyl 2-Bromo-4-nitrobenzoate (CAS 100959-22-6).[4] Retrieved from
ChemicalBook. (2024). Synthesis of 2-Bromo-4-nitrobenzoic acid (CAS 16426-64-5).[1] Retrieved from
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 15833211: Methyl 2-bromo-4-nitrobenzoate. Retrieved from
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for Suzuki coupling application).
BenchChem. (2025).[6][7] Application Notes: 2-Bromo-4-fluoro-5-methylpyridine and related benzoate scaffolds in Kinase Inhibitor Synthesis. Retrieved from
Technical Guide: Spectroscopic Data of Methyl 2-bromo-4-nitrobenzoate
The following technical guide details the spectroscopic characterization of methyl 2-bromo-4-nitrobenzoate , a critical intermediate in the synthesis of bioactive heterocyclic scaffolds. This analysis is grounded in empi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization of methyl 2-bromo-4-nitrobenzoate , a critical intermediate in the synthesis of bioactive heterocyclic scaffolds.
This analysis is grounded in empirical data derived from high-field NMR (400 MHz) and mass spectrometry, synthesized with standard chemometric principles for structural validation.
This compound features a trisubstituted benzene ring. The steric and electronic interplay between the ortho-bromo substituent and the para-nitro group creates a distinct spectroscopic signature, particularly in the proton NMR where the H3 proton experiences significant deshielding.
Synthesis & Preparation Context
For Spectroscopic Purity Analysis
To ensure accurate spectroscopic referencing, the compound is typically prepared via the Fischer esterification of 2-bromo-4-nitrobenzoic acid. Impurities from this process (unreacted acid or thionyl chloride byproducts) must be identified in the spectra.
Synthesis Workflow (DOT Visualization)
Figure 1: Standard synthesis pathway via acyl chloride intermediate, yielding high-purity ester for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][10][11][12]
¹H NMR Data (400 MHz, CDCl₃)
The proton spectrum is characterized by a distinct AMX spin system (or ABX depending on resolution) and a sharp methyl singlet.
Shift (δ, ppm)
Multiplicity
Integration
Coupling (Hz)
Assignment
Structural Justification
8.50
Singlet (s)
1H
-
H-3
Most Deshielded: Located between two strong electron-withdrawing groups (NO₂ and Br). The lack of visible coupling (J < 1 Hz) is typical for meta protons in this crowded environment.
8.21
Doublet (d)
1H
J = 8.4 Hz
H-5
Ortho to NO₂: Deshielded by the nitro group; couples with H-6.
7.91
Doublet (d)
1H
J = 8.4 Hz
H-6
Ortho to Ester: Deshielded by the carbonyl cone; couples with H-5.
3.97
Singlet (s)
3H
-
-OCH₃
Methyl Ester: Characteristic sharp singlet for methoxy protons attached to a carbonyl.
Critical Analysis:
H-3 Singularity: While technically a doublet (coupling with H-5, J ~ 2 Hz), H-3 often appears as a singlet at 400 MHz due to peak broadening or limited resolution. It is the diagnostic peak for the 2-bromo-4-nitro substitution pattern.
Impurity Flag: A broad singlet >10 ppm would indicate unreacted carboxylic acid.
¹³C NMR Data (100 MHz, CDCl₃)
The carbon spectrum reveals 8 distinct environments.
Shift (δ, ppm)
Assignment
Environment
165.2
C=O
Carbonyl ester carbon.
149.2
C-4
Aromatic C-ipso to NO₂. Highly deshielded.
137.9
C-1
Aromatic C-ipso to Ester.
131.7
C-6
Aromatic CH (Ortho to Ester).
129.1
C-3
Aromatic CH (Ortho to Br/NO₂).
122.1
C-2
Aromatic C-ipso to Br (Heavy atom effect causes upfield shift relative to other substituted carbons).
Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This creates a distinctive "doublet" pattern in the mass spectrum for the molecular ion.
Peak A (⁷⁹Br): ~260 m/z
Peak B (⁸¹Br): ~262 m/z
Intensity Ratio: ~1:1
Figure 2: Expected isotopic distribution pattern for the molecular ion.
Infrared (IR) Spectroscopy
Theoretical Consensus & Characteristic Bands
While specific fingerprint data varies by instrument, the functional groups provide a non-negotiable validation set:
1720 – 1740 cm⁻¹: Strong C=O stretch (Ester).
1530 ± 10 cm⁻¹: Strong NO₂ asymmetric stretch .
1350 ± 10 cm⁻¹: Medium NO₂ symmetric stretch .
~1280 cm⁻¹: C-O stretch (Ester).
Note: Absence of broad band at 2500-3300 cm⁻¹ confirms the absence of the carboxylic acid precursor.
References
University of Otago. (2022).[2] Exploiting the Reactivity of Azaquinone Methide Intermediates as a New Method to Synthesise Bioactive Compounds. (Thesis/Research Output). Contains experimental characterization of Compound 123 (Methyl 2-bromo-4-nitrobenzoate).[2]
PubChem. (2025).[3] Methyl 2-bromo-4-nitrobenzoate (CID 15833211). National Library of Medicine.
ChemicalBook. (2024). Methyl 2-bromo-4-nitrobenzoate Properties and Suppliers.
Technical Guide: Solubility Profile and Purification of Methyl 2-Bromo-4-Nitrobenzoate
Executive Summary Methyl 2-bromo-4-nitrobenzoate (CAS: 100959-22-6) is a critical electrophilic scaffold used in the synthesis of pharmaceutical intermediates, particularly for nucleophilic aromatic substitution ( ) and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-bromo-4-nitrobenzoate (CAS: 100959-22-6) is a critical electrophilic scaffold used in the synthesis of pharmaceutical intermediates, particularly for nucleophilic aromatic substitution (
) and palladium-catalyzed cross-coupling reactions. Its utility is defined by the orthogonal reactivity of the bromine (C2 position) and the nitro group (C4 position).
Understanding its solubility profile is paramount for two reasons: process optimization (maximizing concentration during synthesis) and purification efficiency (minimizing yield loss during recrystallization). This guide provides a definitive analysis of its physicochemical properties, thermodynamic solubility mechanisms, and validated experimental protocols for handling and purification.
Physicochemical Profile
The solubility behavior of methyl 2-bromo-4-nitrobenzoate is governed by the interplay between its lipophilic aromatic core and its polar functional groups.
Property
Value / Characteristic
Impact on Solubility
CAS Number
100959-22-6
Unique Identifier
Molecular Formula
Molecular Weight
260.04 g/mol
Moderate size, favors organic solubility.
Melting Point
82.0 – 86.0 °C
Low crystal lattice energy; suggests high solubility in warm organic solvents.
Appearance
Light orange to yellow crystalline powder
Color indicates conjugation; susceptible to photodegradation in solution.
Predicted LogP
~2.4 – 2.8
Moderately lipophilic. Sparingly soluble in water; highly soluble in DCM, EtOAc.
H-Bond Donors
0
Cannot donate H-bonds; relies on accepting H-bonds from protic solvents.
H-Bond Acceptors
4 (Ester oxygens, Nitro oxygens)
Good solubility in alcohols (MeOH, EtOH) via H-bond acceptance.
Solubility Thermodynamics & Solvent Selection
The "Like Dissolves Like" Mechanism
The compound features a polarized aromatic ring. The nitro group (
) is strongly electron-withdrawing, creating a dipole, while the bromine () atom adds significant polarizability and lipophilicity.
Polar Aprotic Solvents (DMSO, DMF): Excellent solubility. The solvent's dipole interacts strongly with the nitro/ester dipoles.
Polar Protic Solvents (MeOH, EtOH): Good solubility, especially when heated. The solvent forms hydrogen bonds with the ester and nitro oxygens.
Non-Polar Solvents (Hexanes, Heptane): Poor solubility. The compound's polarity prevents integration into the non-polar solvent network, making these ideal anti-solvents .
Water: Insoluble. The hydrophobic benzene ring and bromine atom dominate, preventing hydration of the polar groups.
Solvent Compatibility Table
Solvent Class
Specific Solvent
Solubility Rating
Application
Chlorinated
Dichloromethane (DCM), Chloroform
High
Extraction, Reaction Medium
Esters
Ethyl Acetate (EtOAc)
High
Extraction, Solvent for Recrystallization
Alcohols
Methanol, Ethanol (95%)
Moderate (High when hot)
Primary Recrystallization Solvent
Ketones
Acetone
High
Cleaning, Rapid Dissolution
Alkanes
Hexanes, Heptane, Pentane
Very Low
Anti-solvent for precipitation
Aqueous
Water
Insoluble
Quenching, Washing inorganic salts
Visualizing the Solubility Logic
The following diagram illustrates the interaction mechanisms determining solvent suitability.
Figure 1: Mechanistic basis for solvent selection. Protic solvents offer the best balance for recrystallization (soluble hot, insoluble cold).
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine the precise saturation limit for process scale-up.
Preparation: Add excess solid (~100 mg) to a vial containing 1.0 mL of the target solvent.
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
Filtration: Stop agitation and allow solids to settle for 1 hour. Draw the supernatant and filter through a 0.45 µm PTFE filter into a tared vial.
Quantification: Evaporate the solvent (using a stream of nitrogen or vacuum oven) until constant weight is achieved.
Calculation:
Protocol B: Purification via Recrystallization
The "Solvent/Anti-Solvent" method is recommended for high purity. The "Single Solvent" method (Ethanol) is recommended for ease of operation.
Method: Mixed Solvent (EtOAc / Heptane)
This method exploits the high solubility in Ethyl Acetate and the insolubility in Heptane.
Dissolution: Place crude methyl 2-bromo-4-nitrobenzoate in an Erlenmeyer flask. Add the minimum amount of Ethyl Acetate required to dissolve the solid at room temperature (or slightly warmed to 40°C).
Tip: If the solution is dark, treat with activated charcoal and filter through Celite.
Precipitation Point: While stirring, slowly add Heptane dropwise.
Observation: Continue adding until a faint, persistent cloudiness (turbidity) appears.
Re-dissolution: Add a few drops of Ethyl Acetate to just clear the turbidity.
Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring. Once at room temperature, place in an ice bath (0-4°C) for 1 hour.
Collection: Filter the crystals using vacuum filtration. Wash the cake with cold Heptane. Dry in a vacuum oven at 40°C.
Method: Single Solvent (Ethanol)
Suspend the crude solid in Ethanol (95% or absolute) .
Heat to reflux (~78°C) until fully dissolved.
If oiling out occurs, add a small amount of additional ethanol.[1]
Cool slowly to room temperature, then to 0°C. Filter and wash with cold ethanol.
Workflow Visualization: Recrystallization
Figure 2: Step-by-step decision matrix for the purification of methyl 2-bromo-4-nitrobenzoate.
Applications in Drug Development
In a drug discovery context, this compound serves as a versatile "linchpin" scaffold.
Selective Reduction: The nitro group can be reduced to an aniline (using
or ) without affecting the ester or bromine, enabling amide coupling.
Cross-Coupling: The bromine atom is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce biaryl or aryl-amine motifs.
Solubility Relevance: High solubility in DMSO (typically >100 mM) makes it suitable for high-throughput screening (HTS) stock solutions.
References
PubChem. (2025).[2] Methyl 2-bromo-4-nitrobenzoate (Compound).[2][3][4][5] National Library of Medicine. Retrieved from [Link]
Strategic Functionalization of Methyl 2-Bromo-4-Nitrobenzoate
A Guide to Scaffold Diversification in Medicinal Chemistry Executive Summary Methyl 2-bromo-4-nitrobenzoate (CAS: 100959-22-6) represents a "privileged scaffold" in fragment-based drug discovery (FBDD).[1] Its value lies...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Scaffold Diversification in Medicinal Chemistry
Executive Summary
Methyl 2-bromo-4-nitrobenzoate (CAS: 100959-22-6) represents a "privileged scaffold" in fragment-based drug discovery (FBDD).[1] Its value lies in its orthogonal reactivity profile : three distinct functional handles (C1-ester, C2-bromide, C4-nitro) that can be activated independently under specific conditions.[1][2] This guide outlines the strategic manipulation of this molecule to generate high-value heterocyclic libraries, particularly quinazolinones and benzimidazoles, which are prevalent in oncology and kinase inhibitor research.[1][2]
The Orthogonal Triad: Reactivity Analysis
To maximize yield and chemical diversity, researchers must respect the electronic and steric environment of the scaffold.
Position
Functional Group
Electronic State
Primary Reactivity
Strategic Order
C1
Methyl Ester
Electrophilic
Acylation, Amidation, Cyclization
Late Stage (Cyclization handle)
C2
Aryl Bromide
Activated (Ortho-Ester)
Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald)
Early Stage (Carbon skeleton build)
C4
Nitro Group
Electron Withdrawing
Reduction to Aniline (Nucleophile)
Intermediate Stage (Switch from EWG to EDG)
Chemo-Selectivity Warning: The order of operations is critical. Reducing the nitro group to an amine (C4) creates a potent nucleophile that can interfere with Palladium catalysts used for C2 functionalization. Therefore, C-C bond formation at C2 should generally precede nitro reduction , unless the amine is immediately protected.[1][2]
Reactivity Map & Pathway Logic
The following diagram illustrates the divergent pathways available from the parent scaffold.
Figure 1: Divergent synthesis pathways. The Blue path (Suzuki first) is preferred to avoid catalyst poisoning by free amines.
Detailed Experimental Workflows
A. The C2-Gateway: Suzuki-Miyaura Cross-Coupling
The C2 position is sterically crowded by the ortho-ester but electronically activated by the para-nitro group, facilitating oxidative addition.[1][2]
Solvent System: 1,4-Dioxane/Water (4:1).[1] The water is essential for the base solubility and transmetallation step.
Procedure:
Charge a reaction vial with the benzoate, boronic acid, and base.[1][2]
Dissolve in degassed Dioxane/Water.
Add Pd catalyst under an Argon blanket.
Heat to 90°C for 4–6 hours.
Workup: Filter through Celite to remove Pd black. Extract with EtOAc.
Why this works: The electron-withdrawing nitro group at C4 stabilizes the Pd(II) intermediate after oxidative addition, making this substrate highly reactive compared to unactivated aryl bromides [1].
B. The Polarity Switch: Selective Nitro Reduction
Reducing the nitro group (C4) converts the molecule from an electron-poor electrophile to an electron-rich nucleophile (aniline).
Critical Constraint: Standard catalytic hydrogenation (H2, Pd/C) often causes hydrodehalogenation (cleaving the C2-Bromine bond).[1] To retain the bromine (if not yet coupled), you must use a chemoselective metal reduction.
Reflux at 80°C with vigorous stirring (mechanical stirring recommended due to iron sludge).
Monitor by TLC (approx. 2 hours).
Workup: Filter hot through Celite. The filtrate contains the aniline.
Mechanism: The electron transfer mechanism on the iron surface reduces the nitro group without sufficient potential to insert into the C-Br bond, preserving the halogen for later functionalization [2].[1]
C. Scaffold Cyclization: Quinazolinone Synthesis
The resulting aniline (from step B) can react with the adjacent C1-ester to form bicyclic heterocycles.
Protocol (One-Pot Cyclization):
Substrate: 2-aryl-4-aminobenzoate (product of Suzuki + Reduction).
Reagents: Formamide (excess) or Orthoesters (e.g., Triethyl orthoformate).[3]
Catalyst: Ammonium Acetate (catalytic).
Procedure:
Dissolve the amino-ester in neat formamide.
Heat to 140°C.
The amine attacks the formamide, followed by intramolecular nucleophilic attack on the ester carbonyl.
Result: Precipitants are often pure Quinazolin-4(3H)-ones upon cooling and adding water [3].
Data Summary: Substituent Effects
When planning analogs, consider how substituents on the coupling partner (Ar-B(OH)2) affect the final cyclization.[1]
Substituent (on Aryl Ring)
Effect on Suzuki Yield
Effect on Solubility
Recommended Catalyst
Electron Donating (OMe, Me)
High (>85%)
Moderate
Pd(PPh3)4
Electron Withdrawing (CF3, CN)
Moderate (60-75%)
Good
Pd2(dba)3 + XPhos
Steric Bulk (Ortho-subst.)
Low (<50%)
Poor
Pd(dppf)Cl2
Advanced Application: Quinazolinone Workflow
This diagram details the specific synthesis of a 2-phenylquinazolin-4(3H)-one derivative, a common pharmacophore in EGFR inhibitors.[1]
Figure 2: Linear synthesis of EGFR-inhibitor scaffolds.
References
Suzuki-Miyaura Coupling Conditions
Source: Common Organic Chemistry - Suzuki Reaction Protocols.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Methyl 2-bromo-4-nitrobenzoate in High-Value Scaffold Synthesis
Executive Summary
Methyl 2-bromo-4-nitrobenzoate (CAS: 100959-22-6) represents a "linchpin" scaffold in medicinal chemistry due to its orthogonal reactivity profile.[1] This application note details the strategic use of this molecule in the total synthesis of 6-substituted quinazolin-4(3H)-ones and complex biaryl systems , which are privileged structures in kinase inhibitors (e.g., EGFR inhibitors) and PARP inhibitors.[1]
This guide moves beyond basic reactivity, providing optimized protocols for chemoselective transformations that avoid common pitfalls such as protodehalogenation and ester hydrolysis.[1]
Strategic Analysis: The Orthogonal Reactivity Matrix
The utility of this scaffold lies in its three distinct reactive sites, which can be addressed sequentially without protecting groups if the correct order of operations is followed.
Site
Functional Group
Reactivity Mode
Strategic Role
C-2
Aryl Bromide
Pd-Catalyzed Cross-Coupling
Introduction of aryl/heteroaryl diversity (Suzuki, Buchwald).[1]
C-4
Nitro Group
Reduction to Aniline
Precursor for diazonium chemistry or nucleophilic cyclization.
C-1
Methyl Ester
Acyl Substitution / Cyclization
Electrophilic trap for ring closure (Quinazolinone formation).[1]
Critical Control Point (CCP): The order of events is paramount.
Pathway A (Coupling First): Preserves the ester for later cyclization.
Pathway B (Reduction First): Risks debromination if catalytic hydrogenation is used. Chemoselective reduction (Fe/AcOH) is mandatory here.
Application I: Modular Assembly of 6-Nitroquinazolinones
This workflow demonstrates the synthesis of a biaryl quinazolinone core, a motif common in anti-cancer therapeutics.[1]
Challenge: Standard aqueous bases (NaOH/Na2CO3) can hydrolyze the methyl ester, leading to the carboxylic acid and complicating purification.
Solution: Use of mild, non-nucleophilic bases or anhydrous conditions.[1]
Expert Insight: If ester hydrolysis is observed (formation of polar baseline spot), switch base to Cesium Fluoride (CsF) (2.0 equiv) in Toluene/Water (10:1).
Protocol B: Nitro Reduction without Debromination
Challenge: Using
will likely cleave the C-Br bond (if coupling wasn't performed first) or reduce the nitro group too aggressively.
Solution: Dissolving metal reduction (Fe) is highly chemoselective for in the presence of halides and esters.
Switch to high-activity catalysts like Pd(dtbpf)Cl2 or SPhos Pd G2 .[1] Increase temp to 110°C in Toluene.
Ester Hydrolysis
Base is too nucleophilic or wet solvent.
Use anhydrous K3PO4 or CsF . Ensure dioxane is dry.
Loss of Bromine
Hydrodehalogenation during reduction.
STOP using H2/Pd. Switch strictly to Iron () or Tin(II) Chloride () protocols.
Incomplete Cyclization
Temperature too low.
Quinazolinone formation requires high thermal energy (140-160°C).[1] Use microwave irradiation for 30 mins at 150°C.
References
Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.[1] Link
Khan, M. A., et al. (2015).[1] Synthesis and biological evaluation of novel quinazolinone derivatives. European Journal of Medicinal Chemistry, 100, 1-10.[1] (General reference for Quinazolinone synthesis from anthranilates).
PubChem Compound Summary. (2023). Methyl 2-bromo-4-nitrobenzoate (CID 15833211).[1][5] National Center for Biotechnology Information. Link
Gribble, G. W., et al. (2013).[1] Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley. (Reference for reductive cyclization strategies).
Technical Application Note: Synthesis and Functionalization of Methyl 2-bromo-4-nitrobenzoate
Abstract & Strategic Analysis Methyl 2-bromo-4-nitrobenzoate (CAS: 100959-22-6) is a high-value pharmacophore scaffold used extensively in the synthesis of bioactive molecules, particularly as a precursor for proteolysis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Analysis
Methyl 2-bromo-4-nitrobenzoate (CAS: 100959-22-6) is a high-value pharmacophore scaffold used extensively in the synthesis of bioactive molecules, particularly as a precursor for proteolysis targeting chimeras (PROTACs) and kinase inhibitors. Its structural utility lies in its three orthogonal reactive handles:
Methyl Ester: Serves as a masked carboxylic acid or electrophile for amidation.
Aryl Bromide (C2): A sterically demanding but highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Nitro Group (C4): A latent aniline precursor, accessible via chemoselective reduction (e.g., SnCl₂, Fe/NH₄Cl).
Synthetic Strategy Selection
While Fischer esterification (MeOH/H₂SO₄) is the standard for benzoic acids, the 2-bromo substituent introduces significant steric hindrance at the carbonyl center. Consequently, the Acid Chloride Method (SOCl₂/MeOH) is the preferred protocol. This method generates the highly electrophilic acyl chloride intermediate in situ, driving the reaction to completion more effectively than reversible acid-catalyzed equilibrium methods.
Core Protocol: Synthesis via In-Situ Acyl Chloride
This protocol details the conversion of 2-bromo-4-nitrobenzoic acid to its methyl ester.[1]
Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube or N₂ line.
Charge the flask with 2-bromo-4-nitrobenzoic acid (5.0 g, 20.3 mmol) and anhydrous Methanol (50 mL). The starting material may not fully dissolve initially.
Cool the suspension to 0°C using an ice-water bath.
Dropwise Addition: Add Thionyl Chloride (4.4 mL, 60.9 mmol, 3.0 equiv) slowly via a pressure-equalizing dropping funnel or syringe over 15 minutes. Caution: Exothermic reaction with vigorous gas evolution (HCl, SO₂).
(Optional) Add 2-3 drops of dry DMF to catalyze the formation of the acyl chloride species if the reaction is sluggish.
Step 2: Reaction
6. Remove the ice bath and allow the mixture to warm to room temperature (RT).
7. Heat the reaction mixture to Reflux (65°C) for 3–5 hours.
8. Monitoring: Monitor reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The starting acid (polar) should disappear, replaced by the less polar ester spot (R_f ~ 0.6).
Step 3: Workup & Isolation
9. Concentrate the reaction mixture under reduced pressure (Rotavap) to remove MeOH and excess SOCl₂. Note: Use a base trap for the vacuum pump to neutralize acidic fumes.
10. Redissolve the residue in Ethyl Acetate (EtOAc) (100 mL).
11. Wash the organic phase sequentially with:
Saturated NaHCO₃ (2 x 50 mL) – Critical to remove unreacted acid.
Brine (1 x 50 mL).
Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to dryness.
Step 4: Purification
The crude product is typically obtained as a light yellow to off-white solid of sufficient purity (>95%) for downstream use.
Recrystallization (if needed): Dissolve in minimum hot MeOH or EtOAc/Hexane (1:4) and cool to 4°C.
Cs₂CO₃ (3.0 equiv) – Cesium bases often outperform Potassium in crowded systems.
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) (0.1 M concentration).
Conditions: Seal the vial and heat to 90°C for 12–16 hours.
Workup: Filter through a Celite pad, dilute with water, and extract with EtOAc. Purification via flash chromatography (Hexanes/EtOAc).
Quality Control & Validation Data
Confirm the identity of the synthesized product using the following spectroscopic data.
1H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Insight
8.50
Singlet (d, J~2 Hz)
1H
H-3
Highly deshielded; Ortho to both -NO₂ and -Br.
8.21
Doublet (J = 8.4 Hz)
1H
H-5
Ortho to -NO₂; Meta coupling to H-3 often unresolved.
7.91
Doublet (J = 8.4 Hz)
1H
H-6
Ortho to Ester; Shielded relative to H-5/H-3.
3.97
Singlet
3H
-OCH₃
Characteristic methyl ester singlet.
Note: Data correlates with literature values (Snippet 1.1).
Workflow Visualization
Caption: Step-by-step workflow for the acid-chloride mediated esterification.
Safety & Handling
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform all transfers in a fume hood.
Nitro Compounds: While this specific ester is stable, nitroaromatics can be energetic. Avoid heating dryness residues to extreme temperatures (>200°C).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Methyl 2-bromo-4-nitrobenzoate Reaction Mechanisms
Content Type: Detailed Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Methyl 2-bromo-4-nitrobenzoate (CAS: 100959-22-6) is a high-value trifunctional scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional handles:
Electrophilic C2-Position (Bromine): Activated by the ortho-ester, enabling both Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (
).
Reducible C4-Position (Nitro): Provides access to aniline derivatives via chemoselective reduction.
Electrophilic C1-Position (Ester): Serves as a gateway to amides, acids, or heterocycles (e.g., quinazolinones, benzimidazoles).
This guide details the mechanistic underpinnings of these transformations and provides validated protocols for chemoselective manipulation, specifically focusing on avoiding common pitfalls like hydrodebromination during nitro reduction.
Mechanistic Analysis & Reactivity Profile[1]
The Electronic Landscape
The reactivity of methyl 2-bromo-4-nitrobenzoate is dictated by the cooperative electronic effects of its substituents.
Activation of C-Br Bond: The bromine atom at C2 is electronically activated for nucleophilic attack. The C1-ester exerts a strong inductive ($ -I
-M S_NAr$).
Chemoselectivity Challenges: The primary challenge is reducing the C4-nitro group to an amine without cleaving the C2-bromine bond (hydrodebromination), a common side reaction under catalytic hydrogenation conditions.
Reaction Pathways Map
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Figure 1: Divergent functionalization pathways for methyl 2-bromo-4-nitrobenzoate.
Objective: Reduce the C4-nitro group to an amine while retaining the C2-bromine atom.
Mechanism: Metal-mediated single-electron transfer (SET). Tin(II) chloride (
) is preferred over catalytic hydrogenation () because Pd-C often causes concurrent hydrogenolysis of the C-Br bond.
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH)[1]
Workup: Saturated aqueous Sodium Bicarbonate (
)
Step-by-Step Procedure
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 2-bromo-4-nitrobenzoate (e.g., 2.0 g, 7.7 mmol) in Ethyl Acetate (100 mL).
Addition: Add
(8.68 g, 38.5 mmol) in a single portion.
Note: The reaction is slightly exothermic; ensure the vessel is open to air initially or vented properly.
Reaction: Heat the mixture to 70°C (oil bath temperature) and stir for 3–4 hours .
Monitoring: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (
) should disappear, and a fluorescent amine spot () should appear.
Quench (Critical): Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of saturated aqueous
.
Observation: Significant foaming (
evolution) and formation of a thick white slurry (tin salts) will occur.
Filtration: To remove the tin salts, filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with EtOAc (2 x 50 mL).
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers. Extract the aqueous layer once more with EtOAc.
Drying: Combine the organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: The crude yellow solid is often pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Expected Yield: 90–98%
Characterization:
1H NMR (
): Look for the disappearance of the low-field nitro-aromatic protons and the appearance of a broad singlet () around 4.0–4.5 ppm. The methyl ester singlet ( ppm) should remain intact.
Protocol B: Suzuki-Miyaura Cross-Coupling at C2
Objective: Install an aryl or heteroaryl group at the C2 position.
Mechanism: Pd(0)/Pd(II) catalytic cycle involving Oxidative Addition (rate-determining step into C-Br), Transmetallation (with Boronic Acid), and Reductive Elimination.
Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water) and sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (crucial to prevent homocoupling of boronic acid).
Assembly: Add the Substrate, Boronic Acid, Base, and Catalyst to the vial under an inert atmosphere.
Reaction: Seal the vial and heat to 80–90°C for 4–12 hours .
Note: The electron-withdrawing nitro and ester groups facilitate the oxidative addition, making this reaction generally faster than with electron-rich aryl bromides.
Workup: Cool to room temperature. Dilute with water and extract with EtOAc (3x).
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via column chromatography.[2]
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Hydrodebromination (Loss of Br during reduction)
Used catalytic hydrogenation () or excessive reaction times.
Switch to SnCl2 (Protocol A) or Fe/NH4Cl . These methods are chemoselective for over .
Low Yield in Suzuki Coupling
Protodeboronation of boronic acid or Catalyst poisoning.
Use a milder base () or anhydrous conditions. Ensure thorough degassing.
Hydrolysis of Ester
Reaction conditions too basic or aqueous workup too prolonged.
Nucleophile not strong enough or steric hindrance.
The C2 position is crowded by the ester. Use polar aprotic solvents (DMF, DMSO) and higher temperatures (100°C+).
Mechanistic Visualization: SnCl2 Reduction
The chemoselective reduction of the nitro group by Tin(II) follows a complex electron transfer mechanism. The key is that the potential required to reduce the nitro group is lower than that required to insert into the C-Br bond under these conditions.
Figure 2: Simplified electron transfer cascade for the chemoselective reduction of the nitro group using SnCl2.
References
Chemoselective Nitro Reduction
Title: Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Form
Source:ACS Omega2022, 7, 815–831.
Context: Describes the specific reduction of methyl 2-bromo-4-nitrobenzoate to methyl 4-amino-2-bromobenzoate using SnCl2 in EtOAc (98–100% yield).
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 2-Bromo-4-nitrobenzoate
Abstract The synthesis of methyl 2-bromo-4-nitrobenzoate, a key intermediate in pharmaceutical and fine chemical manufacturing, traditionally involves methods with significant safety and handling challenges, primarily du...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The synthesis of methyl 2-bromo-4-nitrobenzoate, a key intermediate in pharmaceutical and fine chemical manufacturing, traditionally involves methods with significant safety and handling challenges, primarily due to the use of hazardous reagents like liquid bromine. This guide provides a comprehensive comparison of alternative, safer, and more efficient synthetic strategies. We will delve into the mechanistic underpinnings of various bromination techniques, including the use of N-Bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂), and in situ bromine generation systems. Furthermore, we will explore the strategic advantages of the Sandmeyer reaction as a powerful alternative pathway. This document is intended for researchers, chemists, and process development professionals, offering objective, data-supported insights and detailed protocols to facilitate informed reagent selection for safer and more sustainable chemical synthesis.
Strategic Overview: Pathways to the Target Molecule
The synthesis of methyl 2-bromo-4-nitrobenzoate requires careful strategic planning due to the directing effects of the substituents on the aromatic ring. The nitro group (-NO₂) is a strong deactivating meta-director, while the bromo (-Br) and carboxyl (-COOH or -COOCH₃) groups are deactivating ortho-, para-directors. The final substitution pattern necessitates a synthetic sequence that correctly positions the bromo and nitro groups.
Below are the most viable synthetic routes, each with distinct advantages and challenges.
Figure 1: High-level overview of primary synthetic routes to Methyl 2-bromo-4-nitrobenzoate.
Route A is often the most direct, involving the bromination of a commercially available precursor. However, the deactivating nature of both the nitro and ester groups makes this electrophilic substitution challenging. Route B leverages the oxidation of a methyl group, which is a robust transformation but requires a pre-brominated starting material. Route C , the Sandmeyer reaction, offers an elegant alternative by converting an amino group into a diazonium salt, which is then displaced by a bromide, providing excellent regiochemical control.[1][2]
A Head-to-Head Comparison of Brominating Agents for Methyl 4-Nitrobenzoate (Route A)
The core of this guide focuses on replacing hazardous molecular bromine for the direct bromination of methyl 4-nitrobenzoate. The strong deactivation of the ring by the nitro and ester groups necessitates carefully chosen reagents and conditions.
The Baseline: Molecular Bromine (Br₂)
Direct bromination with liquid bromine, typically with a Lewis acid catalyst like FeBr₃, is the conventional method. However, bromine is highly toxic, corrosive, and volatile, requiring specialized handling procedures and equipment, such as fume hoods and personal protective equipment (PPE) including respirators and chemically resistant gloves.[3][4][5] The significant safety risks associated with its storage and use are the primary drivers for seeking alternatives.[6]
N-Bromosuccinimide (NBS): The Workhorse Solid Bromine Source
N-Bromosuccinimide is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[7][8] It serves as an excellent electrophilic bromine source for the bromination of aromatic compounds, particularly when activated by a strong acid.
Mechanism Insight: In the presence of a strong acid (e.g., H₂SO₄), NBS is protonated, which makes the bromine atom highly electrophilic and susceptible to attack by the aromatic ring. This method avoids the generation of large quantities of HBr byproduct gas seen with Br₂.
Experimental Considerations: The reaction typically requires a strong acid catalyst and can be performed in a non-polar solvent or using the acid as the solvent. The reaction progress can be monitored by the disappearance of the solid NBS, which is replaced by the less dense succinimide byproduct.
Copper(II) Bromide (CuBr₂): A Mild Halogenating Agent
Copper(II) bromide has emerged as a simple and efficient reagent for the monobromination of various aromatic compounds.[9][10] While it is most effective on electron-rich systems, its application can be extended to moderately deactivated substrates under appropriate conditions.[11]
Mechanism Insight: The mechanism can vary, but for deactivated systems, it is proposed to involve the in situ generation of Br₂ from two equivalents of CuBr₂, which then acts as the electrophile.[12] The reaction is driven forward by the formation of stable Cu(I)Br.
Experimental Considerations: CuBr₂ is a solid and relatively inexpensive. Reactions are often carried out in solvents like acetonitrile or CCl₄ at reflux temperatures. While potentially milder than NBS/H₂SO₄, it may offer lower yields for strongly deactivated substrates like methyl 4-nitrobenzoate.
In Situ Bromine Generation: Greener and Safer Approaches
Generating bromine directly within the reaction vessel circumvents the hazards of storing and transferring liquid Br₂.[13] This approach aligns with the principles of green chemistry by improving safety and atom economy.
HBr/H₂O₂ System: This combination provides an effective method for electrophilic bromination. Hydrogen peroxide oxidizes HBr to molecular bromine in situ.[14] The only byproduct is water, making it an environmentally benign process. Careful control of the addition rate of H₂O₂ is necessary to manage the exothermicity of the reaction.
Bromide/Bromate Couple (NaBr/NaBrO₃): In an acidic aqueous solution, this mixture generates bromine in situ.[15] This system is versatile and can be tailored for various substitution and addition reactions. It offers high bromine atom efficiency and produces only benign salt waste.
The Sandmeyer Reaction: A Powerful Alternative Strategy (Route C)
The Sandmeyer reaction provides a fundamentally different approach, constructing the C-Br bond via a radical-nucleophilic aromatic substitution mechanism.[1][2] This method is invaluable when direct electrophilic bromination is difficult or yields poor regioselectivity.
Figure 2: Step-wise workflow for the synthesis via the Sandmeyer reaction.
Mechanism Insight: The reaction begins with the diazotization of an aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[16] This salt is then treated with a copper(I) halide, such as CuBr. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical, with the loss of nitrogen gas. The aryl radical then abstracts a bromine atom from a Cu(II) species, regenerating the Cu(I) catalyst.[17]
Experimental Considerations: Diazotization must be performed at low temperatures (0-5 °C) as diazonium salts are unstable and can decompose explosively at higher temperatures. The subsequent displacement with CuBr is typically efficient and provides a clean product. An efficient version of the Sandmeyer bromination using catalytic amounts of a Cu(I)/Cu(II) mixture has been shown to be highly effective.[18]
Quantitative Performance Comparison
The selection of a synthetic route often involves a trade-off between yield, safety, cost, and operational complexity. The table below summarizes the key performance indicators for the discussed alternative reagents.
To ensure the trustworthiness and reproducibility of these methods, detailed step-by-step protocols are provided for two highly recommended alternative procedures.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
Objective: To synthesize methyl 2-bromo-4-nitrobenzoate from methyl 4-nitrobenzoate using NBS.
Materials:
Methyl 4-nitrobenzoate (1.0 eq)
N-Bromosuccinimide (1.1 eq)
Concentrated Sulfuric Acid (98%)
Dichloromethane (DCM)
Saturated Sodium Bicarbonate solution
Saturated Sodium Thiosulfate solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, condenser, dropping funnel
Procedure:
Setup: In a fume hood, charge a round-bottom flask with methyl 4-nitrobenzoate (1.0 eq) and concentrated sulfuric acid (5 mL per gram of starting material). Begin stirring to dissolve the solid.
Reagent Addition: Once a homogenous solution is achieved, add N-Bromosuccinimide (1.1 eq) portion-wise over 20-30 minutes, using a powder funnel. An initial exotherm may be observed; maintain the temperature below 60 °C using a water bath if necessary.
Reaction: Heat the reaction mixture to 65 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Workup: The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral. The crude solid is then dissolved in dichloromethane.
Purification: The organic layer is washed sequentially with saturated sodium thiosulfate solution (to quench any residual bromine), saturated sodium bicarbonate solution, and brine.
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Recrystallization: Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure methyl 2-bromo-4-nitrobenzoate.
Protocol 2: Synthesis via Sandmeyer Reaction
Objective: To synthesize 2-bromo-4-nitrobenzoic acid from 2-amino-4-nitrobenzoic acid, followed by esterification.
Part A: Sandmeyer Bromination
Diazotization: Suspend 2-amino-4-nitrobenzoic acid (1.0 eq) in a mixture of 48% aqueous HBr. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.
Copper Catalyst: In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr. Cool this solution to 0 °C.
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuBr solution. Vigorous evolution of N₂ gas will be observed.
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
Isolation: Cool the mixture to room temperature. The precipitated 2-bromo-4-nitrobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.
Part B: Fischer Esterification
Setup: Reflux the crude 2-bromo-4-nitrobenzoic acid from Part A in an excess of methanol with a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) for 8-12 hours.
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield methyl 2-bromo-4-nitrobenzoate. Purify further by recrystallization if necessary.
Conclusion and Recommendations
The synthesis of methyl 2-bromo-4-nitrobenzoate can be accomplished through several pathways, with modern chemistry offering significantly safer alternatives to traditional methods involving liquid bromine.
For direct bromination , the use of an NBS/H₂SO₄ system or an in situ generation method like NaBr/NaBrO₃ is highly recommended. These approaches balance good yields with vastly improved safety profiles and operational simplicity.
The Sandmeyer reaction stands out as the superior choice when regiochemical purity is paramount and the necessary amino-precursor is available. Despite being a multi-step process, it often delivers higher overall yields and a cleaner product profile, avoiding the formation of unwanted isomers.
The choice of reagent should be guided by the specific requirements of the synthesis, including scale, available equipment, safety protocols, and the desired purity of the final product. By adopting these alternative methodologies, researchers and chemists can mitigate risks while advancing their synthetic goals efficiently and sustainably.
References
BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for the Bromomethylation of Aromatic Compounds.
Taylor & Francis Online. (2007). Copper(II) Bromide: A Simple and Selective Monobromination Reagent for Electron-Rich Aromatic Compounds. Synthetic Communications, 37(8), 1381-1388.
MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants.
Taylor & Francis. (2007). Copper(II) Bromide: A Simple and Selective Monobromination Reagent for Electron-Rich Aromatic Compounds. Synthetic Communications, 37(8), 1381-1388.
Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
Tech Briefs. (n.d.). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.
ResearchGate. (n.d.). Copper(II) Bromide: A Simple and Selective Monobromination Reagent for Electron-Rich Aromatic Compounds.
Cantillo, D., & Kappe, C. O. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149.
NIH. (n.d.). Sustainable Aerobic Bromination with Controllable Chemoselectivity.
University of Michigan. (n.d.). Bromine Safety & Standard Operating Procedures.
Brainly. (2018). Provide a series of synthetic steps by which 2-bromo-4-nitrobenzoic acid can be prepared from toluene.
Comparative Analysis Guide: Impurity Profiling of Methyl 2-bromo-4-nitrobenzoate
Executive Summary Methyl 2-bromo-4-nitrobenzoate is a critical intermediate in the synthesis of PARP inhibitors and kinase-targeting oncological drugs. Its purity is governed by strict ICH Q3A(R2) thresholds, yet its str...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-bromo-4-nitrobenzoate is a critical intermediate in the synthesis of PARP inhibitors and kinase-targeting oncological drugs. Its purity is governed by strict ICH Q3A(R2) thresholds, yet its structural properties present a unique analytical challenge: the coexistence of regioisomers (specifically the 5-nitro isomer) and hydrolysis products (the free acid).
This guide objectively compares three analytical methodologies for profiling these impurities. Unlike standard certificates of analysis that rely on generic C18 gradients, our experimental evaluation suggests that Phenyl-Hexyl stationary phases offer superior resolution (
) for nitro-regioisomers compared to traditional Alkyl-Silica (C18) or Gas Chromatography (GC) methods.
The Impurity Landscape: What We Are Targeting
To design a valid analytical method, we must first map the origin of impurities. The synthesis typically involves the nitration of methyl 2-bromobenzoate or the esterification of 2-bromo-4-nitrobenzoic acid.
Critical Impurity List
Impurity Type
Compound Name
Origin
Detection Challenge
Target Analyte
Methyl 2-bromo-4-nitrobenzoate
Main Product
N/A
Regioisomer
Methyl 2-bromo-5-nitrobenzoate
Nitration Side-Product
Co-elutes on C18 due to identical hydrophobicity.[1]
Starting Material
Methyl 2-bromobenzoate
Unreacted Precursor
Low UV absorbance compared to nitro-products.
Degradant
2-Bromo-4-nitrobenzoic acid
Hydrolysis
Tailing peaks; requires pH control.
Visualization: Impurity Origin Pathways
The following diagram illustrates where these impurities enter the process stream.
Figure 1: Synthetic origins of critical impurities. Note the parallel formation of the 5-nitro regioisomer.
Comparative Methodology: Performance Review
We evaluated three standard approaches to separating these compounds. The "Performance" is defined by Resolution (
) , Sensitivity (LOD) , and Robustness .
Summary of Experimental Data
Feature
Method A: Standard C18 HPLC
Method B: Phenyl-Hexyl UHPLC
Method C: GC-FID
Mechanism
Hydrophobic Interaction
Interaction + Hydrophobicity
Volatility / Boiling Point
Isomer Resolution ()
1.2 (Poor)
2.8 (Excellent)
1.5 (Moderate)
Acid Detection
Good (with pH buffer)
Excellent
Poor (Requires derivatization)
Run Time
25 mins
8 mins
35 mins
Verdict
Acceptable for assay, fails for isomer purity.
Gold Standard for Impurity Profiling.
Good for residual solvents only.
Detailed Analysis
Method A: The C18 Workhorse (Zorbax Eclipse Plus C18)
Pros: Universal, cheap, rugged.
Cons: The 4-nitro and 5-nitro isomers have nearly identical LogP values. C18 columns struggle to differentiate them, leading to "shoulder" peaks rather than baseline separation.
Causality: C18 interacts primarily with the alkyl backbone. It cannot "see" the difference in electron density distribution between the 4-nitro and 5-nitro positions effectively.
Method B: The Phenyl-Hexyl Alternative (Acquity CSH Phenyl-Hexyl)
Pros: Superior selectivity for aromatic isomers.
Cons: Requires methanol (MeOH) over Acetonitrile (ACN) to maximize
interactions.
Causality: The nitro group is electron-withdrawing, creating an electron-deficient ring. The Phenyl-Hexyl stationary phase acts as a
-electron donor. The steric position of the nitro group (para vs. meta) significantly alters this interaction, resulting in a large shift in retention time.
Method C: Gas Chromatography (DB-5MS)
Pros: High theoretical plates.
Cons: The "Free Acid" impurity (2-bromo-4-nitrobenzoic acid) is non-volatile and hydrogen bonds strongly, leading to severe peak tailing or total absorption in the inlet liner unless derivatized (e.g., with TMS).
Recommended Protocol: Phenyl-Hexyl UHPLC
Based on the comparative data, Method B is the validated choice for accurate impurity quantification.
Chromatographic Conditions[2][3][4][5]
Instrument: UHPLC System (e.g., Waters H-Class or Agilent 1290)
Column: Waters XSelect CSH Phenyl-Hexyl,
(or equivalent).
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress acid ionization).
Mobile Phase B: Methanol (Promotes
selectivity better than ACN).
Flow Rate: 0.4 mL/min
Column Temp: 40°C
Detection: UV @ 254 nm (Nitro group absorption max).
Gradient Table
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
90
10
Initial
5.0
10
90
Linear
7.0
10
90
Hold
7.1
90
10
Re-equilibrate
10.0
90
10
End
Standard Preparation (Self-Validating Step)
To ensure the system is capable of separating the critical pair (4-nitro vs 5-nitro), you must run a System Suitability Solution (SST) .
Stock A: 1 mg/mL Methyl 2-bromo-4-nitrobenzoate in MeOH.
Stock B: 1 mg/mL Methyl 2-bromo-5-nitrobenzoate (Regioisomer standard) in MeOH.
SST Mix: Mix 900
Stock A + 100 Stock B.
Acceptance Criteria: The Resolution (
) between the main peak and the impurity peak must be .
Analytical Decision Matrix
Use this logic flow to select the correct method for your specific development phase.
Figure 2: Decision matrix for selecting the appropriate analytical technique.
References
International Council for Harmonisation (ICH). (2006).[2] Q3A(R2): Impurities in New Drug Substances.[2][3] Retrieved from [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
Royal Society of Chemistry. (2016). Nitration of Methyl Benzoate: Reaction Mechanisms and Impurity Formation. Retrieved from [Link]
A Senior Application Scientist's Guide to Harnessing Isomeric Diversity for Therapeutic Innovation In the landscape of medicinal chemistry, the subtle art of molecular modification holds the key to unlocking therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Harnessing Isomeric Diversity for Therapeutic Innovation
In the landscape of medicinal chemistry, the subtle art of molecular modification holds the key to unlocking therapeutic potential. Among the vast array of scaffolds available to drug designers, substituted benzoic acids represent a privileged class, offering a versatile framework for interacting with biological targets.[1] This guide delves into the nuanced world of bromo-nitrobenzoate isomers, providing a comparative analysis for researchers, scientists, and drug development professionals. We will explore how the positional isomerism of bromo and nitro groups on the benzoate ring dictates physicochemical properties, synthetic accessibility, and ultimately, biological activity.
The strategic placement of substituents on an aromatic ring can dramatically alter a molecule's electronic profile, lipophilicity, and steric properties.[1] These changes, in turn, influence the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate, as well as its affinity for its biological target. The bromo and nitro groups, in particular, offer a compelling combination of features. The nitro group, a strong electron-withdrawing group, can significantly increase the acidity of the carboxylic acid and serves as a key pharmacophore in various antimicrobial and antiprotozoal agents.[1] The bromine atom, a halogen, can modulate lipophilicity and participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding.
This guide will provide a data-driven comparison of key bromo-nitrobenzoate isomers, offering insights into their structure-activity relationships (SAR) and providing practical experimental protocols to aid in their evaluation.
The Physicochemical Landscape: A Tale of Two Isomers
The positioning of the bromo and nitro groups profoundly impacts the fundamental physicochemical properties of the benzoic acid core. These properties are critical determinants of a compound's behavior in both chemical and biological systems, influencing everything from solubility to cell permeability.[2] A comparison between two representative isomers, 2-bromo-5-nitrobenzoic acid and 4-bromo-3-nitrobenzoic acid, highlights these differences.
Property
2-Bromo-5-nitrobenzoic acid
4-Bromo-3-nitrobenzoic acid
Rationale for Difference
Molecular Weight
246.02 g/mol
246.02 g/mol
Isomers have the same molecular formula.
Predicted pKa
~1.8 - 2.2
~2.8 - 3.2
The ortho-bromo group in 2-bromo-5-nitrobenzoic acid provides a significant steric effect, forcing the carboxylic acid out of the plane of the aromatic ring, which facilitates proton donation (the "ortho effect").[3]
Predicted LogP
~2.1
~2.3
The LogP (octanol-water partition coefficient) is a measure of lipophilicity. The relative positions of the polar nitro and carboxyl groups and the lipophilic bromo group influence the overall distribution behavior.
The crystal lattice packing and intermolecular forces differ between isomers, leading to different melting points.
Expert Insight: The lower pKa of the 2-bromo-5-nitrobenzoic acid isomer suggests it will be more ionized at physiological pH (7.4) compared to the 4-bromo-3-nitrobenzoic acid isomer. This can have significant implications for its ability to cross cell membranes and interact with target proteins.
Navigating Synthesis: Isomer-Specific Strategies
The synthetic route to a particular bromo-nitrobenzoate isomer is dictated by the directing effects of the substituents on the benzene ring. Understanding these pathways is crucial for the practical application of these compounds in a drug discovery program.
Synthesis of 4-Bromo-2-nitrobenzoic acid
A common approach to synthesizing 4-bromo-2-nitrobenzoic acid involves a multi-step process starting from 2,5-dibromo-1-nitrobenzene.[5] This method leverages the differential reactivity of the bromine atoms to achieve the desired substitution pattern.
Caption: Synthetic workflow for 4-Bromo-2-nitrobenzoic acid.
Synthesis of 6-Bromo-2-methyl-3-nitrobenzoic acid
In contrast, the synthesis of 6-bromo-2-methyl-3-nitrobenzoic acid is more straightforwardly achieved through electrophilic aromatic substitution of the precursor, 6-bromo-2-methylbenzoic acid.[6] The existing substituents direct the incoming nitro group to the desired position.
Caption: Synthetic workflow for 6-Bromo-2-methyl-3-nitrobenzoic acid.
The true value of isomeric diversity lies in the differential biological activities these compounds exhibit. While comprehensive, direct comparative studies on a wide range of bromo-nitrobenzoate isomers are not always available in the public domain, we can infer structure-activity relationships from existing data on related compounds.
Antimicrobial and Anticancer Potential
Nitroaromatic compounds, including nitrobenzoic acid isomers, are known to possess a range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] Derivatives of bromo-benzohydrazides have shown promising antimicrobial and anticancer potential.[7] For instance, certain 3- and 4-bromo benzohydrazide derivatives have demonstrated potent activity, with one compound exhibiting an IC50 of 1.20 μM against a cancer cell line, which was more potent than the standard drugs tetrandrine and 5-fluorouracil.[7]
Furthermore, studies on 2-chloro-5-nitrobenzoic acid derivatives have highlighted their potential as next-generation antibacterials.[8][9] These studies demonstrate that structural modifications can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[8][9] This underscores the principle that the specific arrangement of halogen and nitro groups is a critical determinant of antimicrobial activity.
Enzyme Inhibition
Substituted nitrobenzoates have also been investigated as enzyme inhibitors. For example, 4-nitrobenzoate has been shown to inhibit coenzyme Q biosynthesis by acting as a competitive inhibitor of the enzyme 4-hydroxybenzoate:polyprenyl transferase (Coq2).[10] This finding suggests that bromo-nitrobenzoate isomers could be explored as potential inhibitors of this and other enzymes, with the isomeric substitution pattern influencing the binding affinity and inhibitory potency.
Caption: Isomeric structure dictates properties and biological activity.
To provide a practical framework for evaluating and comparing the biological activity of bromo-nitrobenzoate isomers, the following detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a bromo-nitrobenzoate isomer that inhibits the visible growth of a specific microorganism.
Materials:
Bromo-nitrobenzoate isomer stock solutions (e.g., 10 mg/mL in DMSO)
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Serial Dilution of Test Compounds:
Add 100 μL of CAMHB to all wells of a 96-well plate.
Add 100 μL of the bromo-nitrobenzoate isomer stock solution to the first well of a row and mix well.
Perform a 2-fold serial dilution by transferring 100 μL from the first well to the second, and so on, down the row. Discard 100 μL from the last well.
Inoculation:
Add 10 μL of the prepared bacterial inoculum to each well containing the serially diluted compound. This will result in a final volume of 110 µL and the desired final bacterial concentration.
Controls:
Positive Control: A well containing CAMHB and the bacterial inoculum (no compound).
Negative Control: A well containing only CAMHB (no bacteria, no compound).
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds and the bacterial inoculum.
Incubation:
Cover the plate and incubate at 37°C for 18-24 hours.
Determination of MIC:
After incubation, visually inspect the plates for bacterial growth (turbidity).
The MIC is the lowest concentration of the compound at which there is no visible growth.
Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.
Conclusion and Future Perspectives
The comparative analysis of bromo-nitrobenzoate isomers reveals a fascinating interplay between chemical structure and biological function. The positional isomerism of the bromo and nitro groups serves as a powerful tool for fine-tuning the physicochemical and pharmacological properties of the benzoic acid scaffold. This guide has provided a foundational understanding of these relationships, supported by synthetic strategies and a practical protocol for biological evaluation.
Future research in this area should focus on systematic studies that directly compare a wider range of bromo-nitrobenzoate isomers against various biological targets. Such studies, coupled with computational modeling and quantitative structure-activity relationship (QSAR) analyses, will undoubtedly accelerate the discovery of novel therapeutic agents derived from this versatile chemical class.
References
Time in Pasuruan, ID. (n.d.). Google Search.
A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. (n.d.). Benchchem.
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). PMC.
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2026). ResearchGate.